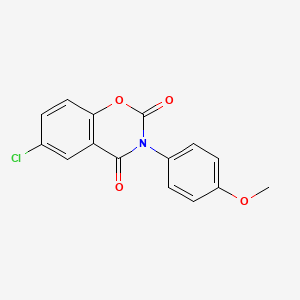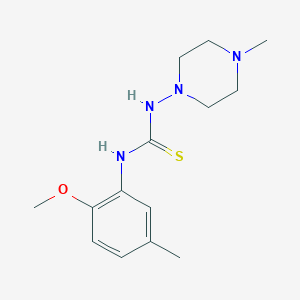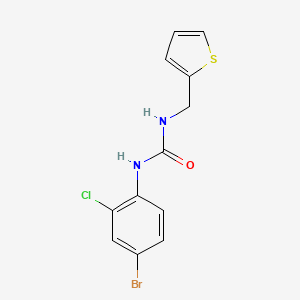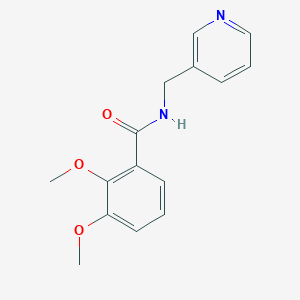![molecular formula C16H14N2O3S B5741458 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)
2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MBCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MBCA is a member of the benzoylurea family, which is known for its insecticidal properties. However, MBCA has been found to possess a wide range of other properties that make it a promising candidate for further research.
作用机制
The mechanism of action of 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. In insects, this compound is believed to act on the chitin synthesis pathway, which is essential for the formation of the insect exoskeleton. This leads to the death of the insect.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to possess antibacterial and antifungal properties. In vivo studies have shown that this compound can reduce the growth of tumors in mice and improve cognitive function in rats.
实验室实验的优点和局限性
One of the main advantages of 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is its versatility. It can be used in a wide range of applications, from medicine to material science. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is its toxicity. It has been found to be toxic to both insects and mammals, and caution should be exercised when handling it in the laboratory.
未来方向
There are numerous future directions for research on 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. In medicine, further studies are needed to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, further studies are needed to investigate its potential use as a pesticide. In material science, further studies are needed to investigate its potential use in the manufacture of optical materials. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify any potential side effects.
合成方法
The synthesis of 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 2-aminobenzoic acid with 2-methylbenzoyl isothiocyanate in the presence of a base. The resulting compound is then subjected to further reaction with carbon disulfide to form this compound. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been found to possess antitumor and antimicrobial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been found to possess insecticidal properties and has been investigated for its potential use as a pesticide. In material science, this compound has been found to possess excellent optical properties and has been investigated for its potential use in the manufacture of optical materials.
属性
IUPAC Name |
2-[(2-methylbenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-6-2-3-7-11(10)14(19)18-16(22)17-13-9-5-4-8-12(13)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXOECQLTVUKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)






